Etioporphyrin I Nickel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

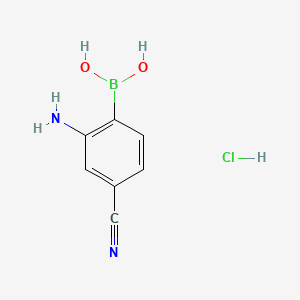

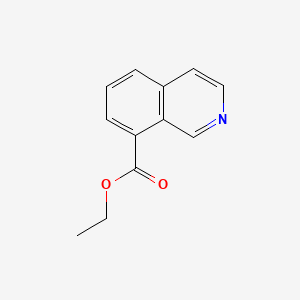

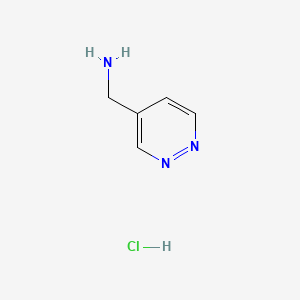

Etioporphyrin I Nickel is a compound with the empirical formula C32H36N4Ni . Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa .

Synthesis Analysis

This compound is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . It is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .Molecular Structure Analysis

The molecular weight of this compound is 535.35 g/mol . The SMILES string representation of the molecule isCCc1c(C)c2cc3c(CC)c(C)c4cc5nc(cc6c(CC)c(C)c(cc1n2)n6[Ni]n34)c(C)c5CC . Chemical Reactions Analysis

Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa .Physical And Chemical Properties Analysis

This compound appears as a purple powder . Its exact mass and monoisotopic mass are 534.229 g/mol . The compound has a maximum absorption at 392 nm .Aplicaciones Científicas De Investigación

Crystal Engineering and Chiral Sorting

- Application in Crystal Engineering : Etioporphyrin-I (Etio-I) Nickel, a variant of octaethylporphyrin (OEP), was studied for its potential in crystal engineering. Its structural modification from OEP, replacing four ethyl groups with methyl substituents, showed significant structural consequences and potential application in chiral sorting of asymmetric fullerenes (Ghiassi et al., 2016).

Analysis of Petroleum Products

- Identification in Petroleum Asphaltenes : Research on petroleum asphaltene samples identified nickel porphyrins, including etioporphyrin variants, using mass spectrometry. The study highlighted the presence of different types of Ni porphyrins, emphasizing their abundance and significance in petroleum analysis (Qian et al., 2010).

Environmental Applications

- Nickel Removal from Etioporphyrin : A study aimed at removing nickel in an environmentally benign way from nickel etioporphyrin using supercritical water (SCW) showed promising results. This method achieved high conversion rates and significant nickel removal, indicating its potential for environmental applications (Mandal et al., 2012).

Spectroscopy and Structural Characterization

- Resonance Raman Characterization : The study of nickel(II) complexes of benzoetioporphyrin highlighted their structural characterization using resonance Raman spectroscopy. This analysis provided insights into the structural effects of substituents on the porphyrin skeleton, relevant in spectroscopic studies of porphyrin derivatives (Boggess et al., 2002).

Catalytic Properties in Hydrocarbon Processing

- Use in Hydrocarbon Cracking and Hydrogenation : Etioporphyrin I Nickel was utilized in synthesizing metal–etioporphyrin compounds for catalytic applications in hydrocarbon cracking and hydrogenation. The study detailed the stability, interaction with hydrogen, and catalytic behavior of these compounds (Caga et al., 2001).

Semiconductor Applications

- Field-Effect Transistor Fabrication : this compound was used in the fabrication of field-effect transistors, demonstrating significantly higher hole mobility compared to thin film structures. This application showcases its potential in the field of semiconductor technology (Xu et al., 2008).

Mecanismo De Acción

Safety and Hazards

Etioporphyrin I Nickel is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Análisis Bioquímico

Biochemical Properties

Porphyrins, to which Etioporphyrin I Nickel belongs, are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that nickel can be removed from this compound using supercritical water , but the exact mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.

Propiedades

| { "Design of the Synthesis Pathway": "Etioporphyrin I Nickel can be synthesized by the reaction of nickel acetate with etioporphyrin I in the presence of a reducing agent.", "Starting Materials": [ "Nickel acetate", "Etioporphyrin I", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve nickel acetate and etioporphyrin I in a suitable solvent (e.g. methanol)", "Add the reducing agent to the solution", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with a suitable solvent (e.g. methanol)", "Dry the product under vacuum to obtain Etioporphyrin I Nickel" ] } | |

| 14055-19-7 | |

Fórmula molecular |

C32H36N4Ni |

Peso molecular |

535.3 g/mol |

Nombre IUPAC |

nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |

InChI |

InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2 |

Clave InChI |

SPKLBIKKHWTZSI-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni] |

SMILES canónico |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2] |

Sinónimos |

Etioporphyrin I, Ni deriv.; Nickel (II) Etioporphyrin I; (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel; _x000B_[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel; _x000B_[Etioporphyrin 1-ato(2-)] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)